

Structural Characteristics of D-Trp(34) Neuropeptide Y: A Technical Guide

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Compound of Interest		
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Abstract

Neuropeptide Y (NPY), a potent and selective agonist for the Neuropeptide Y receptor subtype 5 (Y5). While a definitive high-resolution structure of this specific analog is not publicly available, this document extrapolates its structural features based on the well-characterized structure of the parent human Neuropeptide Y (hNPY) and data from related analogs. This guide covers the primary, secondary, and tertiary structural attributes, receptor binding affinities, and the associated signaling pathways. Detailed experimental protocols for key structural determination techniques are also provided to facilitate further research in this area.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely distributed in the central and peripheral nervous systems. It is involved in a myriad of physiological processes, including the regulation of food intake, anxiety, and circadian rhythms. The diverse functions of NPY are mediated through its interaction with a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, Y5, and y6.

The synthetic analog, D-Trp(34) NPY, is distinguished by the substitution of the native L-Tryptophan at position 34 with its D-enantiomer. This modification confers high potency and selectivity for the Y5 receptor, making it a valuable tool for investigating the physiological roles



of this specific receptor subtype, particularly in the context of energy homeostasis and obesity. [1] Understanding the structural basis of this selectivity is crucial for the rational design of novel therapeutics targeting the NPY system.

Primary Structure

The primary structure of D-Trp(34) NPY consists of a 36-amino acid sequence. The modification from the native human NPY is the substitution of L-Tryptophan with D-Tryptophan at position 34. The C-terminus is amidated.[2]

Amino Acid Sequence: YPSKPDNPGEDAPAEDLARYYSALRHYINLITRWRY-NH2

(Modification: Trp-34 = D-Trp)[2]

Table 1: Physicochemical Properties of D-Trp(34) Neuropeptide Y

Property	Value	Reference
Molecular Weight	4311.77 g/mol	[2]
Molecular Formula	C196H289N55O56	[2]
CAS Number	153549-84-9	[2]

Secondary and Tertiary Structure

A high-resolution crystal or NMR structure of D-Trp(34) NPY is not currently available in the public domain. However, the structural organization can be inferred from the well-established structure of the parent NPY molecule and related analogs.

Native NPY adopts a characteristic hairpin-like conformation known as the "PP-fold" (pancreatic polypeptide-fold). This fold consists of two distinct secondary structural elements:

- An N-terminal polyproline-like helix (residues 1-8).
- A C-terminal α-helix (residues 14-32).

These two helical segments are connected by a β -turn and are packed closely together through hydrophobic interactions, forming a stable tertiary structure.[3] The C-terminal region of NPY,



particularly residues 33-36, is crucial for receptor binding and activation.

The introduction of a D-amino acid, such as D-Trp at position 34, is expected to induce a local change in the peptide backbone conformation in the C-terminal region. This alteration is likely responsible for the observed shift in receptor selectivity towards the Y5 subtype. While the overall PP-fold is probably maintained, the precise orientation of the C-terminal residues that interact with the receptor is altered.

Receptor Binding and Signaling

D-Trp(34) NPY is a potent and selective agonist for the Y5 receptor.[1][4] Its binding affinity and functional potency have been characterized in various cell-based assays.

Table 2: Receptor Binding Affinity (pKi) of D-Trp(34) Neuropeptide Y

Receptor Subtype	Cell Line	pKi	Reference
Human Y1	СНО	6.49	[5]
Human Y2	СНО	5.43	[5]
Human Y4	СНО	7.08	[5]
Human Y5	СНО	7.53	[5]
Rat Y1	СНО	6.55	[5]
Rat Y2	СНО	5.95	[5]
Rat Y4	СНО	6.85	[5]
Rat Y5	СНО	7.41	[5]

Table 3: Functional Potency (pEC₅₀) of **D-Trp(34) Neuropeptide Y**



Receptor Subtype	Cell Line	pEC50	Reference
Rat Y1	СНО	6.44	[2][5]
Rat Y2	СНО	<6	[2][5]
Rat Y4	HEK-293	6.28	[2][5]
Rat Y5	HEK-293	7.82	[2][5]

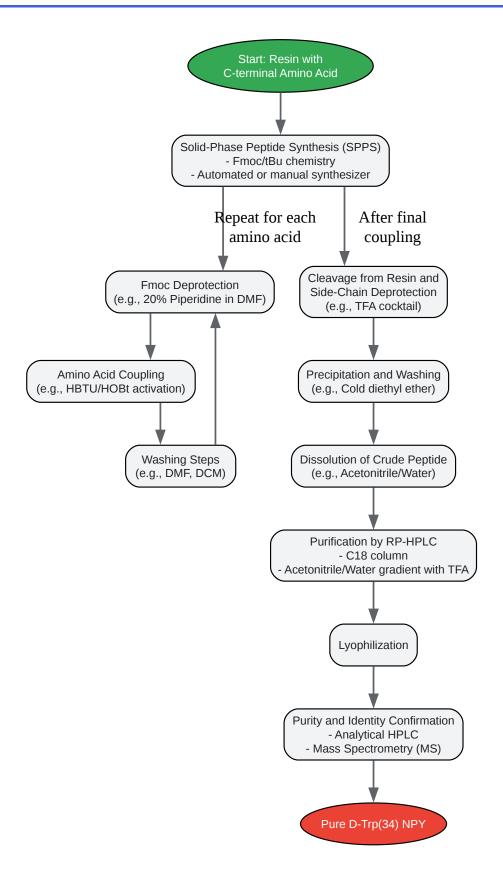
Signaling Pathway

Upon binding of D-Trp(34) NPY, the Y5 receptor, a G α i-coupled receptor, initiates an intracellular signaling cascade. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently leads to a decrease in the activity of Protein Kinase A (PKA).









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